Desoxochlordiazepoxide
Description
Structure
2D Structure
Properties
IUPAC Name |
7-chloro-N-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-18-15-10-19-16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)20-15/h2-9H,10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMNQSVPYUAUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195995 | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-72-0 | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N(4)-Desoxychlordiazepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desoxochlordiazepoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6ZDV6E7DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategic Chemical Derivatization of Desoxochlordiazepoxide
Established Synthetic Pathways for Desoxochlordiazepoxide
The synthesis of this compound, chemically known as 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine, has evolved from traditional multi-step procedures to more streamlined and efficient methods.
Classical Total Synthesis Approaches
One of the early and classical methods for the synthesis of the 1,4-benzodiazepine (B1214927) scaffold, which can be adapted for this compound, commences with readily available starting materials. A representative classical synthesis involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative.
For instance, a common approach involves the condensation of 2-amino-5-chlorobenzophenone (B30270) with glycine. This reaction, typically carried out in the presence of a dehydrating agent or by azeotropic removal of water, leads to the formation of a Schiff base intermediate. Subsequent cyclization, often facilitated by a base, yields the 1,4-benzodiazepin-2-one core structure. To arrive at this compound, further functionalization steps are necessary, including the introduction of the methylamino group at the 2-position. A historical synthetic route involves the treatment of 7-chloro-2-(N-methylacetamido)-5-phenyl-3H-1,4-benzodiazepine with hydrochloric acid. google.com
A key intermediate in some classical synthetic routes is 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide (chlordiazepoxide). The synthesis of this N-oxide can be achieved, for example, by treating a solution of 7-chloro-2-(N-methylacetamido)-5-phenyl-3H-1,4-benzodiazepine 4-oxide with hydrochloric acid in dioxane. google.com The subsequent deoxygenation of the N-oxide function would lead to this compound.
Methodological Advancements in Efficient Synthesis
In recent years, significant efforts have been directed towards the development of more efficient and environmentally benign synthetic methods for benzodiazepine (B76468) derivatives. These advancements often focus on the use of catalysts to improve reaction rates, yields, and selectivity, while simplifying reaction conditions and work-up procedures.
Several catalytic systems have been reported for the synthesis of 1,5-benzodiazepines, and the principles can be extended to the synthesis of 1,4-benzodiazepines like this compound. These methods typically involve the condensation of o-phenylenediamines with ketones or other carbonyl compounds. While this compound is a 1,4-benzodiazepine, the catalysts explored for 1,5-benzodiazepine synthesis offer insights into potential improvements for related structures.
Catalytic Systems for Benzodiazepine Synthesis:
| Catalyst | Key Features | Reference |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Mild reaction conditions, good yields. | mdpi.com |
| H-MCM-22 | Recyclable solid acid catalyst, high selectivity. | nih.gov |
| Silica (B1680970) sulfuric acid | Solvent-free conditions, quantitative yields. | ijcce.ac.ir |
These catalytic approaches often lead to higher yields in shorter reaction times and under milder conditions compared to classical methods. For instance, the use of silica sulfuric acid as a solid acid catalyst allows for the efficient synthesis of 1,5-benzodiazepines under solvent-free conditions at room temperature. ijcce.ac.ir The application of such catalysts to the synthesis of the 1,4-benzodiazepine core of this compound could represent a significant methodological advancement.
Furthermore, new reactions for the functionalization of the benzodiazepine core have been developed. An efficient acetoxylation reaction at the 3-position of the 1,4-benzodiazepine ring has been reported, which is a key step in the synthesis of other benzodiazepines like oxazepam and lorazepam. researchgate.net This highlights the ongoing efforts to develop novel and efficient transformations for this important class of compounds.
Advanced Synthetic Strategies for this compound Analogues and Probes
The development of advanced synthetic strategies is crucial for accessing novel analogues of this compound with tailored properties and for the synthesis of probes for research purposes.
Stereoselective and Enantioselective Synthesis
The stereochemistry of benzodiazepine derivatives can significantly influence their biological activity. While this compound itself is achiral, the synthesis of chiral analogues is an area of active research. Stereoselective and enantioselective synthetic methods are employed to control the spatial arrangement of atoms in the molecule.
Various strategies have been developed for the stereoselective synthesis of benzodiazepine analogues. One approach involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. Another powerful method is asymmetric catalysis, where a chiral catalyst is used to produce a specific enantiomer of the product. Palladium-catalyzed reactions, for example, have been utilized for the stereoselective synthesis of (E)-2-aryl/vinylmethylidene-1,4-benzodiazepines. scispace.com
A study on the stereoselective synthesis of a novel α,β-unsaturated imine-benzodiazepine through a condensation reaction highlights the ability to control the geometry of the resulting double bond. nih.govresearchgate.net Although not directly applied to this compound, these methodologies demonstrate the potential for creating stereochemically defined analogues. The development of enantioselective methods for the synthesis of chiral benzodiazepine derivatives is of particular interest for probing biological systems and for the development of new therapeutic agents.
Design and Synthesis of Functionalized this compound Derivatives
The design and synthesis of functionalized derivatives of this compound are essential for structure-activity relationship (SAR) studies and for the development of molecular probes. Functionalization can be achieved by introducing various substituents onto the benzodiazepine scaffold.
A facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed via an intramolecular C–N bond coupling and ring-opening of azetidines. mdpi.com This method allows for the introduction of functional groups at the 2- and 3-positions of the benzodiazepine ring system. The synthesis of benzo-fused benzodiazepines has also been explored to create probes for the agonist pharmacophore of benzodiazepine receptors. acs.org
The introduction of specific functional groups can be used to modulate the properties of the molecule. For example, the incorporation of a pyronyl side chain at the 2-position of 1,5-benzodiazepines has been achieved, leading to novel compounds with potential biological activity. thieme-connect.com These strategies for functionalization can be applied to the this compound scaffold to create a library of derivatives for further investigation.
Radiolabeling Techniques for Research Probes
Radiolabeled probes are indispensable tools in biomedical research, particularly for in vivo imaging techniques such as Positron Emission Tomography (PET). The development of radiolabeled this compound derivatives would enable the non-invasive study of their distribution and target engagement in living organisms.
The most commonly used positron-emitting radionuclides for PET are carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F). nih.govgoogle.com The synthesis of radiolabeled benzodiazepines typically involves the introduction of the radionuclide in the final step of the synthesis to minimize the loss of radioactivity due to decay.
Several methods for the radiolabeling of benzodiazepine derivatives have been reported. For example, [¹¹C] can be introduced via O-alkylation of a suitable precursor with [¹¹C]methyl iodide. nih.gov A novel fluorinated benzodiazepine ligand, [¹⁸F]Fluoroethyltemazepam, has been synthesized via a one-pot procedure involving an [¹⁸F]aliphatic nucleophilic substitution of a tosylated precursor. mdpi.com These techniques could be adapted for the radiolabeling of this compound or its functionalized analogues.
The development of such radiolabeled probes would be of significant value for preclinical and potentially clinical research, allowing for the visualization and quantification of benzodiazepine receptor binding in the brain and other organs.
Commonly Used Radionuclides for PET Imaging:
| Radionuclide | Half-life | Common Labeling Precursors |
| Carbon-11 (¹¹C) | 20.4 minutes | [¹¹C]CH₃I, [¹¹C]CO₂ |
| Fluorine-18 (¹⁸F) | 109.8 minutes | [¹⁸F]F⁻, [¹⁸F]F₂ |
Molecular and Cellular Pharmacology of Desoxochlordiazepoxide
Allosteric Modulation Mechanisms at the GABA-A Receptor Complex
Desoxochlordiazepoxide, like other benzodiazepines, functions as a positive allosteric modulator of the GABA-A receptor. This means it enhances the receptor's response to GABA without directly activating the receptor itself. genesispub.orgmdpi.com
The binding of a benzodiazepine (B76468) to the GABA-A receptor is understood to induce a conformational change in the receptor protein. genesispub.orgnih.gov This structural alteration is believed to increase the affinity of the receptor for GABA, leading to a more potent response to the neurotransmitter. capes.gov.brnih.gov These conformational changes are thought to occur not only at the extracellular binding domain but also to extend to the transmembrane domain, which forms the ion channel. nih.gov
While this is the generally accepted mechanism for benzodiazepines, specific studies that visualize or precisely characterize the conformational changes induced by the binding of this compound are not available in the reviewed literature.
The primary function of the GABA-A receptor is to conduct chloride ions (Cl⁻) across the neuronal membrane. The influx of these negatively charged ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Benzodiazepines enhance this process by increasing the frequency of the chloride channel opening when GABA is bound to the receptor. nih.govresearchgate.net This leads to a greater influx of chloride ions and a stronger inhibitory signal. researchgate.net The potentiation of the GABA-induced chloride current is a hallmark of benzodiazepine action. nih.govresearchgate.net
Detailed electrophysiological studies quantifying the specific effects of this compound on chloride ion conductance, such as the precise increase in channel opening frequency or the magnitude of the enhanced current, are not readily found in the available scientific literature.
Subunit Selectivity in Allosteric Potentiation
This compound, a metabolite of chlordiazepoxide, functions as a positive allosteric modulator of GABA-A (γ-aminobutyric acid type A) receptors. The specific subunit selectivity of this compound, which dictates its pharmacological profile, is a critical area of research. While comprehensive data specifically characterizing this compound's profile across all GABA-A receptor isoforms are not extensively detailed in publicly accessible literature, the principles of benzodiazepine pharmacology suggest that its activity is dependent on the composition of the receptor's subunits, particularly the alpha (α) and gamma (γ) subunits.
Classical benzodiazepines typically bind at the interface between the α and γ subunits of the GABA-A receptor. The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex is a primary determinant of the functional effects of the binding ligand. For instance, receptors containing the α1 subunit are traditionally associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic and muscle relaxant properties, respectively. Receptors with the α5 subunit are involved in learning and memory processes. The precise affinity and efficacy of this compound at these different subunit combinations would define its specific sedative, anxiolytic, and myorelaxant potential.
Further research is required to fully elucidate the binding affinities and potentiation efficacy of this compound at various GABA-A receptor subunit assemblies. Such studies would involve electrophysiological recordings from recombinant receptors with defined subunit compositions (e.g., α1β2γ2, α2β2γ2, etc.) to quantify the potentiation of GABA-induced currents.
Interactive Data Table: Benzodiazepine Receptor Subtype Affinities (General) This table represents typical affinities for classical benzodiazepines and is for illustrative purposes, as specific data for this compound is not available.
| Subunit Composition | Typical Benzodiazepine Affinity (Ki, nM) | Associated Pharmacological Effect |
|---|---|---|
| α1β2γ2 | High | Sedation, Amnesia |
| α2β2γ2 | High | Anxiolysis, Muscle Relaxation |
| α3β2γ2 | Moderate to High | Anxiolysis, Muscle Relaxation |
| α5β3γ2 | High | Cognition, Memory |
| α4βxγ2 | Low / Insensitive | - |
Structure-Activity Relationships (SAR) and Pharmacophore Mapping
The structure-activity relationship (SAR) for the benzodiazepine class, including compounds like this compound, has been extensively studied to understand how chemical structure correlates with pharmacological activity. Pharmacophore mapping identifies the key three-dimensional arrangement of chemical features necessary for a molecule to interact with the GABA-A receptor.
Identification of Key Structural Features for Receptor Affinity and Efficacy
For the 1,4-benzodiazepine (B1214927) scaffold, several structural features are considered crucial for high-affinity binding to the benzodiazepine site on the GABA-A receptor. While specific SAR studies on this compound are not widely published, inferences can be drawn from the general benzodiazepine pharmacophore model.
Key features include:
Aromatic Ring A: An electron-withdrawing substituent at the C7 position, such as the chlorine atom in this compound, is critical for high potency.
1,4-Diazepine Ring B: The seven-membered ring is essential. The removal of the N-oxide and the hydroxyl group from its parent compounds to form this compound modifies its polarity and metabolic stability. The presence of a proton-accepting group at the C2 position is also important.
Aromatic Ring C: A phenyl group at the C5 position is a common feature for high-affinity benzodiazepines. Substituents on this ring can modulate affinity and selectivity.
Data Table: Key Structural Features of the Benzodiazepine Pharmacophore
| Structural Feature | Position | Importance for Activity | Example in this compound |
|---|---|---|---|
| Electronegative Group | C7 | High | Chlorine |
| Phenyl Ring | C5 | High | Unsubstituted Phenyl |
| Proton Acceptor | C2 | Moderate | Carbonyl group (in related diazepam) |
Rational Design Principles for Novel Modulators Based on this compound Scaffold
The this compound structure, as a classical benzodiazepine, can serve as a scaffold for the rational design of new GABA-A receptor modulators with improved properties, such as subtype selectivity, reduced side effects, or altered pharmacokinetic profiles.
Rational design strategies based on this scaffold would involve:
Bioisosteric Replacement: Replacing the C7-chloro group with other electron-withdrawing groups (e.g., trifluoromethyl, nitro) to fine-tune electronic properties and binding interactions.
Substitution on the C5 Phenyl Ring: Introducing substituents at the ortho, meta, or para positions of the C5 phenyl ring can influence selectivity for different α subunits. For example, specific substitutions can decrease affinity for the α1 subunit to design non-sedating anxiolytics.
Modification of the Diazepine (B8756704) Ring: Altering the saturation or substituents of the seven-membered ring can impact metabolic stability and efficacy. For instance, fusing other rings to the diazepine structure has led to novel classes of modulators like imidazobenzodiazepines.
By combining SAR knowledge with computational modeling and pharmacophore mapping, medicinal chemists can systematically modify the this compound scaffold to develop next-generation GABA-A receptor modulators with more precise therapeutic actions.
Preclinical Pharmacokinetics and in Vitro/in Vivo Metabolism Research of Desoxochlordiazepoxide
Absorption and Distribution Studies in Preclinical Models
Pharmacokinetic studies have established that desoxochlordiazepoxide is well-absorbed following oral administration. wikipedia.orgabcfarmaceutici.it As a lipophilic compound, it can readily cross the blood-brain barrier, a key characteristic for centrally-acting agents. patsnap.com
Studies in healthy human volunteers receiving a 1 mg oral dose showed a bioavailability of approximately 77% for tablets and 79% for liquid drop formulations. nih.gov Other sources report an oral bioavailability of up to 87%. wikipedia.orgabcfarmaceutici.it Peak plasma concentrations are typically reached within 1 to 2 hours of administration. wikipedia.orgnih.gov The absorption rate may be slowed when taken with food, but other pharmacokinetic parameters generally remain unchanged. wikipedia.orgdrugbank.com
The apparent volume of distribution, a measure of how widely a drug distributes throughout the body, was determined to be 1.71 L/kg in one study with healthy volunteers. nih.gov
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Species/Model | Source(s) |
| Oral Bioavailability | 77-87% | Human | wikipedia.orgabcfarmaceutici.itnih.gov |
| Time to Peak Plasma | 1-2 hours | Human | wikipedia.orgnih.gov |
| Volume of Distribution | 1.71 L/kg | Human | nih.gov |
| Protein Binding | >90% | Human, Bovine | drugbank.comnih.gov |
| Elimination Half-Life | 80-115 hours | Human | wikipedia.orgnih.govdrugbank.com |
Specific data from in vitro membrane permeability assays, such as Caco-2 or PAMPA models, are not extensively detailed in the available literature. However, the compound's established lipophilicity is a strong indicator of its ability to permeate biological membranes via passive diffusion. patsnap.com This characteristic is fundamental to its absorption from the gastrointestinal tract and its penetration into the central nervous system. patsnap.com
Due to its lipophilic nature, this compound is distributed throughout the body, with a significant accumulation observed in the brain. patsnap.com While studies have been conducted in animal models, including rats and various aquatic species, detailed quantitative tissue distribution profiles outlining specific concentrations in various organs are not thoroughly described in the reviewed preclinical literature. nih.govnih.govnih.gov The high volume of distribution further supports the extensive distribution of the drug into tissues outside of the bloodstream. nih.gov
This compound exhibits a high degree of binding to plasma proteins. drugbank.comnih.gov Research indicates that it is more than 90% bound to plasma proteins. drugbank.com Specific in vitro studies employing solid-phase microextraction coupled with high-performance liquid chromatography (SPME/LC-UV) have been used to investigate its binding to human serum albumin (HSA) and bovine serum albumin (BSA), confirming this interaction. nih.gov For highly lipophilic benzodiazepines, extensive plasma protein binding is a typical characteristic that influences their distribution and clearance. nih.govukzn.ac.za Only the unbound fraction of the drug is free to distribute into tissues and exert its pharmacological effects. ukzn.ac.za
Metabolic Biotransformation Pathways
The biotransformation of this compound occurs at a relatively slow pace, primarily within the liver. patsnap.comdrugbank.com The metabolic process involves both Phase I and Phase II reactions to convert the parent drug into more water-soluble compounds that can be more easily eliminated from the body. patsnap.comnih.govscispace.com
The primary Phase I metabolic reaction for this compound is hydroxylation, which results in the formation of its main active metabolite, lorazepam. wikipedia.orgnih.govdrugbank.commedpath.com In human studies, plasma concentrations of lorazepam were found to be about 7% of the parent compound. nih.gov
The cytochrome P450 (CYP) enzyme system is responsible for this oxidative reaction. scispace.com While specific preclinical studies definitively identifying all isoforms involved in this compound metabolism are limited, data suggests it is a substrate for CYP3A4. drugbank.com Many benzodiazepines are metabolized by CYP3A4 and CYP2C19. nih.govsimpleandpractical.com An in vivo study in rats suggested that this compound is not a significant inducer of the hepatic cytochrome P-450 system, as it only slightly enhanced aniline (B41778) p-hydroxylase activity at doses approximately 100 times those used clinically. nih.gov
Following Phase I hydroxylation, the primary metabolic pathway for this compound involves Phase II conjugation with glucuronic acid. patsnap.com The hydroxylated metabolite, lorazepam, is conjugated to form lorazepam-glucuronide. nih.gov This conjugation reaction significantly increases the water solubility of the metabolite, facilitating its renal excretion. patsnap.comuomus.edu.iq Studies have shown that in urine, only the conjugated form of lorazepam is found, with its excretion over 96 hours accounting for about 15% of the administered dose of the parent drug. nih.gov This indicates that glucuronidation is the critical final step in the metabolic clearance of this compound.
Table 2: Metabolic Profile of this compound
| Metabolic Phase | Reaction Type | Key Enzyme(s) (Predicted/General) | Metabolite(s) | Excretion Form | Source(s) |
| Phase I | Hydroxylation | Cytochrome P450 (CYP3A4) | Lorazepam (active) | - | nih.govdrugbank.comscispace.com |
| Phase II | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Lorazepam-glucuronide | Renal | patsnap.comnih.gov |
Metabolite Profiling and Structural Elucidation in Biological Samples (non-human)
In preclinical studies, the metabolic fate of this compound is understood primarily through its relationship with its parent compound, chlordiazepoxide. This compound, also known as desoxydemoxepam, is itself a metabolite in a cascade of biotransformations. researchgate.net
Research in animal models, predominantly rats, has been crucial in identifying the metabolic pathways of chlordiazepoxide and its derivatives. nih.govnih.gov Following administration of chlordiazepoxide, a series of metabolic reactions occur, leading to the formation of several pharmacologically active compounds. The primary active metabolite identified in these studies is nordiazepam (desmethyldiazepam). wikipedia.orgtestcatalog.org
The structural elucidation of these metabolites has been accomplished using various analytical techniques. These methods allow for the precise identification of the chemical structures of the compounds formed during biotransformation. nih.gov
The metabolic cascade does not terminate with nordiazepam. Further biotransformation of nordiazepam leads to the formation of oxazepam. wikipedia.orgnih.govnih.gov Oxazepam is considered a final active metabolic product for a number of benzodiazepines before undergoing conjugation and subsequent excretion. nih.gov The metabolic transformations from the parent compound are summarized in the table below.
| Parent Compound | Primary Metabolite | Key Subsequent Metabolites | Preclinical Species Studied |
|---|---|---|---|
| Chlordiazepoxide | Nordiazepam (Desmethyldiazepam) | This compound, Oxazepam | Rat, Dog |
Excretion Routes and Mass Balance Studies in Preclinical Species
Excretion studies are fundamental to understanding the elimination of a drug and its metabolites from the body. In preclinical drug development, mass balance studies, often utilizing radiolabeled compounds, are the standard for determining the routes and rates of excretion. nih.govresearchgate.net These studies are typically conducted in rodent and non-rodent species, such as rats and dogs, to provide a comprehensive picture of the drug's disposition. nih.govadmescope.com
For benzodiazepines like chlordiazepoxide and its metabolites, elimination occurs primarily via the kidneys, with metabolites excreted in the urine. droracle.aidroracle.ai While specific mass balance data for this compound is not extensively detailed in isolation, the excretion patterns of its metabolic relatives, particularly oxazepam, are well-documented. Oxazepam is known to be metabolized into an inactive glucuronide conjugate, which is then excreted in the urine. droracle.aidroracle.ai
The primary routes of excretion for benzodiazepine (B76468) metabolites in preclinical species are urine and feces. admescope.combioivt.com Mass balance studies aim to account for the total administered dose, with recovery of the radiolabeled compound from urine, feces, and cage wash. researchgate.netadmescope.com Generally, a recovery of 85% to 90% or greater is considered acceptable in animal studies. nih.gov Biliary excretion can also be a significant route, particularly if a substantial portion of the compound is found in the feces. nih.govbioivt.com
| Study Type | Preclinical Species | Primary Excretion Routes Investigated | Typical Findings for Related Benzodiazepines |
|---|---|---|---|
| Mass Balance | Rat, Dog | Urine, Feces | The majority of the administered dose is recovered in urine and feces as metabolites. |
| Excretion Route Identification | Rat, Dog | Renal (Urine), Biliary (Feces) | Metabolites, such as oxazepam glucuronide, are primarily cleared by the kidneys and excreted in urine. droracle.aidroracle.ai Biliary excretion is also a potential pathway. nih.gov |
Analytical Methodologies for Desoxochlordiazepoxide in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture. journalagent.com For pharmaceutical analysis, liquid chromatography (LC) and gas chromatography (GC) are the most prevalently used methods. journalagent.com These techniques are based on the principle of differential partitioning of molecules between a mobile phase (a liquid or gas) and a stationary phase (a solid or a liquid adsorbed on a solid support). journalagent.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds like Desoxochlordiazepoxide. journalagent.comnih.gov The development of a robust HPLC method is critical for achieving reliable separation and quantification. Key components of HPLC method development include the selection of the stationary phase, mobile phase, and detector. nih.govnih.gov
Stationary Phase: Reversed-phase (RP) chromatography is the most common mode used for pharmaceutical analysis. mdpi.com Octadecylsilane (ODS or C18) and octylsilane (B1236092) (C8) bonded to silica (B1680970) particles are the most frequently used stationary phases due to their ability to separate a wide range of compounds based on hydrophobicity. mdpi.comnih.gov
Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water or an aqueous buffer and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. nih.govmdpi.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. nih.govscienceopen.com Buffers like phosphate (B84403) or ammonium (B1175870) formate (B1220265) are often used to control the pH and improve peak shape, especially for ionizable compounds. nih.govnih.gov
Detection: Ultraviolet (UV) detection is a common and cost-effective method for HPLC analysis of benzodiazepines, as these compounds typically possess chromophores that absorb UV light. nih.govnih.gov A Diode Array Detector (DAD) can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For enhanced sensitivity and selectivity, fluorescence detectors can be employed, sometimes requiring a derivatization step to convert the analyte into a fluorescent compound. nih.gov
Table 1: Example HPLC Method Parameters for Benzodiazepine (B76468) Analysis
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 150 x 3.9 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile and 5mM Phosphate Buffer (pH 5.5) nih.gov |
| Elution Mode | Isocratic or Gradient nih.govscienceopen.com |
| Flow Rate | 1.0 mL/min nih.gov |
| Detection | UV at 220 nm nih.gov |
| Injection Volume | 10-20 µL nih.govnih.gov |
Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. journalagent.comthermofisher.com While many benzodiazepines have limited volatility, GC analysis can be performed, often requiring a derivatization step to convert the analytes into more volatile and thermally stable forms. cdc.gov This is a common practice for measuring substances like formaldehyde (B43269) in biological samples, where it's converted to a pentafluorophenylhydrazone derivative before GC-MS analysis. cdc.gov
The selection of the GC column's stationary phase is critical for achieving separation. sigmaaldrich.com For polar compounds, a polar phase like modified polyethylene (B3416737) glycol is often a good choice, as it can help inhibit peak tailing. sigmaaldrich.com Non-polar phases, such as poly(dimethylsiloxane), can also be used and may result in shorter retention times. sigmaaldrich.com The inlet temperature is a critical parameter that must be high enough to ensure complete vaporization of the analytes without causing thermal degradation of temperature-sensitive compounds. chromforum.org
Chirality is a significant consideration in pharmaceutical research, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. americanpharmaceuticalreview.comwvu.edu Therefore, the ability to separate and analyze these enantiomers is crucial. nih.gov HPLC has become a vital technique for chiral drug analysis. nih.gov
The most common approach for chiral separation is the direct method using a chiral stationary phase (CSP). wvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the enantioseparation of a broad range of compounds, including various drug classes. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), and the use of additives can significantly influence the separation efficiency. rsc.org
Mass Spectrometry (MS) for Identification and Trace Analysis
Mass Spectrometry (MS) is a highly sensitive and selective detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. diva-portal.org When coupled with a chromatographic separation method, it becomes a powerful tool for the definitive identification and quantification of compounds in complex mixtures. nih.govkuleuven.be
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is recognized as a premier analytical tool in pharmaceutical analysis, offering exceptional sensitivity and selectivity. nih.govnih.govkuleuven.be This technique is ideally suited for analyzing medicinal drugs in various matrices, including biological fluids and environmental samples. nih.govscienceopen.com
In LC-MS/MS, the HPLC system separates the components of a mixture, which are then introduced into the mass spectrometer. kuleuven.be An electrospray ionization (ESI) source is commonly used to generate ions from the eluting compounds without significant fragmentation. diva-portal.org The first mass analyzer (a quadrupole) selects the precursor ion (the ionized molecule of interest, e.g., [M+H]⁺). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. youtube.com This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity, virtually eliminating interference from matrix components. americanpharmaceuticalreview.comkuleuven.be This makes LC-MS/MS the method of choice for trace analysis and therapeutic drug monitoring. nih.govnih.gov
Table 2: Typical LC-MS/MS Parameters for Drug Quantification
| Parameter | Typical Setting |
| LC System | Agilent 1260 Infinity or equivalent nih.gov |
| MS System | Triple Quadrupole (QQQ) nih.govkuleuven.be |
| Ion Source | Electrospray Ionization (ESI), Positive Mode nih.gov |
| Capillary Voltage | 4 kV nih.gov |
| Desolvation Gas | Nitrogen at 350°C, 10 L/min nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| Column | Kinetex C18 (e.g., 2.1 x 100 mm, 2.6 µm) nih.gov |
| Mobile Phase | A: 10 mM Aqueous Ammonium Formate; B: Acetonitrile nih.gov |
High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically to within 5 ppm. thermofisher.comnih.gov This capability is invaluable for identifying unknown compounds and characterizing drug metabolites. thermofisher.comnih.gov
When coupled with LC (LC-HRMS), this technique allows for the determination of the elemental composition of a parent drug and its metabolites from their exact mass. thermofisher.com By analyzing the high-resolution mass spectra of both the precursor ion and its fragment ions, researchers can propose and confirm the structures of metabolites formed through various biotransformation pathways. nih.gov This is a critical aspect of drug metabolism studies, where identifying the products of phase I and phase II reactions is essential. nih.gov LC-HRMS-based metabolite screening is an effective and rapid approach for discovering and characterizing new metabolic products. jmchemsci.com
Electron Activated Dissociation (EAD) for Isomer Differentiation
In the analysis of complex molecules like benzodiazepine derivatives, distinguishing between isomers is a significant challenge. Electron Activated Dissociation (EAD) has emerged as a powerful mass spectrometry technique that provides complementary data to traditional collision-induced dissociation (CID). sciex.comsciex.com While CID relies on thermally-excited ions, EAD utilizes electron-based fragmentation, which can generate unique fragment ions crucial for structural elucidation. sciex.comvu.nl
For compounds like this compound and its potential isomers, EAD can be particularly advantageous. The fragmentation patterns generated by EAD are often different from those produced by CID. vu.nl This alternative fragmentation can reveal structural details that might otherwise remain ambiguous. For instance, EAD can produce unique and abundant product ions that are not observed in CID spectra, which can be instrumental in differentiating between positional isomers of synthetic cathinones and could be applied to benzodiazepine analysis. vu.nl This is critical in forensic and clinical settings where precise identification is paramount.
The ability of EAD to fragment singly-charged ions makes it applicable to a wide range of small molecules, including benzodiazepine metabolites. sciex.comsciex.com The technique can provide a more complete picture of a molecule's structure, which is vital when dealing with closely related compounds. sciex.com
Spectroscopic and Other Biophysical Methods for Structural Elucidation
The definitive identification of a chemical structure relies on a combination of spectroscopic and biophysical methods. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable for confirming its molecular architecture. pharmainfonepal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. pharmainfonepal.com For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This allows for the precise mapping of the molecular skeleton and the position of substituents.
Table 1: Predicted ¹H NMR Chemical Shift Changes from Chlordiazepoxide to this compound (Note: This table is predictive and based on general principles of NMR spectroscopy. Actual values may vary.)
| Functional Group Proximity | Expected Change in Chemical Shift (δ, ppm) | Rationale |
| Protons on the diazepine (B8756704) ring | Upfield shift | Removal of the electron-withdrawing N-oxide group reduces deshielding. |
| Protons on the phenyl ring at C5 | Minor shifts | Less direct electronic impact compared to the diazepine ring. |
| Protons on the chloro-substituted aromatic ring | Minor shifts | Distal to the site of modification. |
| N-methyl protons | Upfield shift | Change in the electronic environment of the nitrogen atom. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A significant feature would be the C=N stretching vibration of the imine group, which replaces the N-oxide in chlordiazepoxide. Aromatic imines typically show a characteristic band for the C=N stretch in the region of 1600–1659 cm⁻¹. mdpi.com The presence of aromatic rings would be confirmed by C-H and C=C stretching vibrations. The NIST Chemistry WebBook provides IR spectral data for chlordiazepoxide, which can serve as a reference for comparison. nist.gov
Table 2: Summary of Spectroscopic Data for Related Compounds
| Compound | Spectroscopic Technique | Key Findings |
| Chlordiazepoxide | UV-Vis | λ-max at 246 nm and 308 nm in simulated gastric fluid. researchgate.net |
| Chlordiazepoxide | UV-Vis | λ-max at 264.5 nm in methanol. researchgate.net |
| Aromatic Imines | IR | Characteristic C=N stretching vibrations in the 1600–1659 cm⁻¹ range. mdpi.com |
| Aromatic Imines | UV-Vis | Exhibit π–π* and n–π* electronic transitions. mdpi.com |
Preclinical Pharmacodynamic Research in Defined Animal Models and in Vitro Systems
Behavioral Phenotyping in Animal Models of Neurological Function
Animal models are essential in preclinical research for characterizing the behavioral effects of psychoactive compounds. For benzodiazepines like desoxochlordiazepoxide, these models are designed to assess effects on anxiety, seizure susceptibility, and motor function.
The anxiolytic (anti-anxiety) effects of benzodiazepines are commonly evaluated using models that rely on an animal's natural aversion to open, elevated, or brightly lit spaces. nih.gov The elevated plus-maze (EPM) is a widely used apparatus for this purpose. nih.gov This test consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. An increase in the time spent in the open arms or the number of entries into the open arms is interpreted as an anxiolytic-like effect. nih.gov Anxiolytic drugs that enhance GABAergic transmission, such as benzodiazepines, are reliably effective in this model. meliordiscovery.com While specific data for this compound in the EPM is not detailed in the available research, compounds of the same class, like diazepam, consistently increase the time spent in the open arms, validating the model's sensitivity to anxiolytic effects. meliordiscovery.com
Table 1: Representative Data for Benzodiazepine (B76468) Activity in the Elevated Plus-Maze (EPM) in Rats This table presents illustrative data for a typical benzodiazepine to demonstrate the model's parameters, as specific preclinical data for this compound was not available in the searched sources.
| Compound | Key Parameter | Result | Interpretation |
|---|---|---|---|
| Diazepam | Time Spent in Open Arms | Significantly Increased vs. Vehicle | Anxiolytic-like Effect |
| Diazepam | Number of Open Arm Entries | Significantly Increased vs. Vehicle | Anxiolytic-like Effect |
| Diazepam | Number of Closed Arm Entries | No Significant Change | Lack of General Locomotor Stimulation |
Source: Adapted from representative findings for benzodiazepines in the EPM. meliordiscovery.com
The anticonvulsant properties of benzodiazepines are well-established and are often assessed using chemically induced seizure models. nih.gov The pentylenetetrazole (PTZ) seizure model is a standard assay for screening potential antiepileptic drugs. uaeu.ac.aemeliordiscovery.com PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures in a predictable manner, starting with myoclonic jerks and progressing to generalized clonic and tonic convulsions. nih.govmeliordiscovery.com Anticonvulsant compounds can delay the onset of these seizures or increase the dose of PTZ required to induce them. nih.gov Benzodiazepines, including chlordiazepoxide and diazepam, demonstrate dose-dependent anticonvulsant effects in the PTZ model. nih.gov
Receptor Occupancy and Target Engagement Studies in Animal Brain
Preclinical research into this compound, also known as nordiazepam or desmethyldiazepam, has focused on its interaction with central nervous system receptors to elucidate its mechanism of action. As a member of the benzodiazepine class, its primary target is the gamma-aminobutyric acid type A (GABA-A) receptor, an ion channel crucial for mediating inhibitory neurotransmission in the brain.
In Vitro Receptor Binding Affinity
In vitro binding assays using radiolabeled ligands have been instrumental in characterizing the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor. These studies are typically conducted on brain tissue preparations from various animal models, such as rats.
One comparative study evaluated the in-vitro binding characteristics of several benzodiazepines in rat cerebral cortex and cerebellum. The findings indicated that this compound exhibited the same binding affinity for the central benzodiazepine receptors as its parent compound, diazepam. nih.gov This suggests that the N-demethylation of diazepam to form this compound does not alter its fundamental ability to bind to the primary target receptor. The research also characterized this compound as a partial agonist at these central benzodiazepine receptors. nih.gov
The table below summarizes the comparative binding affinity of this compound.
| Compound | Animal Model | Brain Region | Receptor Target | Relative Affinity | Reference |
|---|---|---|---|---|---|
| This compound (Desmethyldiazepam) | Rat | Cerebral Cortex, Cerebellum | Central Benzodiazepine Receptor | Same as Diazepam | nih.gov |
| Diazepam | Rat | Cerebral Cortex, Cerebellum | Central Benzodiazepine Receptor | - | nih.gov |
| Clonazepam | Rat | Cerebral Cortex, Cerebellum | Central Benzodiazepine Receptor | More potent than Diazepam and this compound | nih.gov |
Receptor Occupancy in Animal Models
Studies utilizing techniques such as positron emission tomography (PET) with radiolabeled ligands like [18F]flumazenil are employed to determine the degree of GABA-A receptor occupancy by benzodiazepines in vivo. nih.gov For diazepam, the in vivo receptor occupancy is understood to be a function of the combined brain concentrations of the parent drug and its active metabolites, including this compound. The contribution of each compound to the total receptor occupancy is normalized for its respective in vitro binding affinity.
The table below outlines the conceptual framework for the receptor occupancy of this compound as a metabolite.
| Parent Compound | Active Metabolite | Receptor Target | Methodology for Occupancy Determination | Key Finding |
|---|---|---|---|---|
| Diazepam | This compound (Desmethyldiazepam) | GABA-A Receptor | Ex vivo measurement and calculation based on brain concentrations and in vitro affinity | Total receptor occupancy is the sum of the parent drug and its active metabolites, normalized for binding affinity. |
Computational and Theoretical Chemistry of Desoxochlordiazepoxide
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Desoxochlordiazepoxide, and its target receptor at an atomic level.
Molecular docking simulations are employed to predict the preferred orientation of this compound when bound to the gamma-aminobutyric acid type A (GABA-A) receptor, a key target for benzodiazepines. nih.govpku.edu.cn The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. osu.edu Docking algorithms place the flexible ligand into the binding site of the rigid or flexible receptor, calculating a score that estimates the binding affinity.
These predictions are critical for understanding the mechanism of action. The process involves preparing the 3D structure of the GABA-A receptor, often obtained from protein databanks, and the 3D structure of this compound. nih.gov The ligand is then docked into the known benzodiazepine (B76468) binding site located at the interface between the α and γ subunits. pku.edu.cn The simulations identify key interactions, such as hydrogen bonds, van der Waals forces, and pi-pi stacking, between the ligand and amino acid residues in the receptor's binding pocket. researchgate.net For instance, interactions with specific histidine and arginine residues are known to be crucial for the activity of benzodiazepines.
Molecular dynamics (MD) simulations further refine these static docking poses by introducing temperature, pressure, and solvent effects, allowing the ligand-receptor complex to move and fluctuate over time. This provides a more realistic view of the binding stability and the conformational changes that may occur upon binding.
Table 1: Predicted Interactions of this compound with GABA-A Receptor Residues This table presents hypothetical data typical for benzodiazepine docking studies to illustrate the type of results generated.
| Interacting Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|
| α1-His101 | Pi-Pi Stacking | 3.5 |
| α1-Tyr209 | Hydrogen Bond | 2.9 |
| γ2-Phe77 | Van der Waals | 3.8 |
| γ2-Thr142 | Hydrophobic | 4.1 |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers for converting between them. The diazepine (B8756704) ring, a seven-membered ring, is inherently flexible and can adopt multiple conformations, such as boat and twist-boat forms.
Computational methods like molecular dynamics simulations are used to explore the conformational landscape of the molecule in different environments (e.g., in a vacuum, in water). nih.gov These simulations track the atomic movements over time, revealing the range of shapes the molecule can adopt and the relative populations of these conformers. nih.gov Understanding the flexibility of the phenyl and chloro-substituted phenyl rings relative to the diazepine core is essential, as the specific orientation of these groups is critical for effective binding to the GABA-A receptor. This knowledge can inform the design of more rigid, conformationally locked analogs with potentially higher affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgjocpr.com
QSAR models are developed to predict the pharmacological activity of new or untested compounds based on their structural properties. nih.gov For this compound and its analogs, a QSAR model would be built by first compiling a dataset of related benzodiazepine derivatives with experimentally measured binding affinities for the GABA-A receptor. For each molecule, a set of numerical descriptors representing its physicochemical properties is calculated.
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can be highly predictive and serve as a cost-effective virtual screening tool to prioritize which novel derivatives of this compound should be synthesized and tested, accelerating the drug discovery process. jocpr.com
A key outcome of QSAR modeling is the identification of the most important physicochemical properties, or descriptors, that influence biological activity. frontiersin.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., LogP). nih.gov
For the benzodiazepine class, descriptors related to hydrophobicity (LogP), molecular shape, and the distribution of electrostatic potential are often critical for receptor binding. pharmaron.com By understanding which descriptors positively or negatively impact the activity of this compound, medicinal chemists can rationally modify its structure to optimize these properties. For example, if the QSAR model indicates that a higher dipole moment is correlated with better activity, modifications can be made to the molecule to increase this property, leading to the design of more potent compounds.
Table 2: Key Physicochemical Descriptors for QSAR Modeling of this compound This table shows examples of descriptors used in QSAR studies.
| Descriptor | Description | Typical Value/Range |
|---|---|---|
| LogP | Octanol-water partition coefficient | 2.5 - 3.5 |
| Molecular Weight | Mass of the molecule | ~300 g/mol |
| Polar Surface Area (PSA) | Surface sum over all polar atoms | 40 - 60 Ų |
| Number of H-Bond Acceptors | Count of N, O atoms | 3 - 5 |
Quantum Mechanical Calculations (DFT, Ab Initio)
Quantum mechanical (QM) calculations provide a highly detailed description of the electronic structure of a molecule, which is fundamental to its reactivity and interactions. mdpi.com Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve the Schrödinger equation for a molecule. wikipedia.orgyoutube.com
DFT is a popular computational method that calculates the electronic structure of many-body systems. wikipedia.org It is widely used to determine properties such as optimized molecular geometry, electrostatic potential, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. For this compound, DFT can be used to accurately model the charge distribution across the molecule, which is crucial for its electrostatic interactions with the GABA-A receptor.
Ab initio ("from the beginning") methods are based on first principles without the use of experimental data. youtube.comresearchgate.net These calculations, while often more computationally expensive than DFT, can provide very high accuracy for smaller systems. They are used to calculate properties like electron densities and energies, offering a fundamental understanding of the molecule's behavior. youtube.com These calculations can validate geometries and electronic properties obtained from faster methods and provide benchmark data for developing more accurate molecular mechanics force fields used in MD simulations.
Electronic Structure and Reactivity Analysis
Detailed electronic structure and reactivity analyses for this compound, which would typically involve quantum chemical calculations to determine parameters like molecular orbital energies (HOMO-LUMO gaps), electrostatic potential maps, and reactivity indices, are not available in the public scientific literature. Such studies are crucial for understanding the kinetic and thermodynamic stability of a molecule, as well as predicting its sites for electrophilic and nucleophilic attack. While computational studies have been performed on other benzodiazepines to elucidate these properties, specific data tables and findings for this compound have not been published.
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties for this compound using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis spectra or Gauge-Independent Atomic Orbital (GIAO) methods for NMR chemical shifts, has not been documented in available research. These theoretical calculations provide valuable insights by correlating the electronic structure of a molecule with its spectroscopic signatures. Although the computational frameworks for these predictions are robust, specific predicted data for this compound, including tables of calculated NMR shifts or UV-Vis absorption maxima, are absent from the literature reviewed.
Emerging Research Directions and Future Perspectives for Desoxochlordiazepoxide Studies
Development of Next-Generation Chemical Probes for Receptor Subtype Research
The development of new chemical probes is crucial for dissecting the specific actions of compounds like Desoxochlordiazepoxide at different GABAA receptor subtypes. These receptors, composed of various protein subunits (α, β, γ, δ, ε, θ, π), exhibit a wide range of pharmacological properties depending on their subunit composition. nih.gov
Historically, radioligands like [3H]flumazenil have been used to study the binding of drugs to recombinant GABAA receptors. researchgate.net However, there is a growing need for more selective probes to differentiate the functions of various receptor subtypes. frontiersin.org For instance, developing compounds that specifically target α1-containing GABAA receptors could lead to sleep aids with fewer side effects, while those targeting α2-containing receptors could offer anxiolytic effects without sedation. frontiersin.org
Future research will likely focus on creating probes that can distinguish between these subtypes with greater precision. This will enable a more detailed understanding of how this compound and similar molecules produce their effects, potentially leading to the design of drugs with improved therapeutic profiles. researchgate.net
Table 1: GABAA Receptor Subtypes and Their Functions
| Receptor Subtype | Primary Function | Potential Therapeutic Application |
|---|---|---|
| α1-containing | Sedation, hypnosis | Sleep aids |
| α2-containing | Anxiolysis | Anti-anxiety medications |
| α3-containing | Anxiolysis, muscle relaxation | Anti-anxiety, muscle relaxant medications |
Application in Advanced In Vitro Models (e.g., Organ-on-a-Chip)
To better predict the effects of this compound in humans, researchers are turning to advanced in vitro models like organ-on-a-chip (OoC) systems. nih.gov These microfluidic devices are designed to replicate the key physiological and mechanical features of human organs, offering a more accurate representation of human responses to drugs compared to traditional cell cultures. biotechniques.com
OoC technology can simulate the complex interactions between different cell types and the mechanical forces that cells experience within an organ. thno.org For example, a "lung-on-a-chip" can mimic the breathing motions and the interface between the air and blood vessels in the lungs. thno.org By integrating various organ models, researchers can also study multi-organ interactions and get a more complete picture of a drug's pharmacokinetics and pharmacodynamics. biotechniques.com
The use of OoC and other advanced 3D cell culture models, such as spheroids, can help to bridge the gap between preclinical animal studies and human clinical trials, potentially reducing the high failure rate of new drug candidates. nih.govmdpi.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Discovery
The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing preclinical drug discovery. nih.govnih.gov These technologies allow for the large-scale analysis of biological molecules, providing a comprehensive view of a drug's effects on cellular processes. nih.gov
In the context of this compound research, proteomics can be used to identify the proteins that interact with the drug, while metabolomics can reveal changes in metabolic pathways. By comparing the molecular profiles of treated and untreated cells or tissues, researchers can identify potential biomarkers for drug efficacy and toxicity. nih.gov This information is critical for understanding the mechanisms of action of a drug and for developing personalized medicine approaches. nih.gov
The application of omics technologies can help to identify new therapeutic targets and to better predict which patients are most likely to respond to a particular treatment. nih.gov
Ethical Considerations and Refinement of Preclinical Research Models
The use of animals in preclinical research raises important ethical considerations. biobostonconsulting.com There is a growing emphasis on the "3Rs" principle: Replacement, Reduction, and Refinement of animal use in research. cambridgescholars.com This includes developing and validating alternative methods, minimizing the number of animals used, and improving animal welfare. cambridgescholars.com
Before conducting preclinical tests on animals, it is essential to demonstrate that the animal model is a valid representation of the human condition being studied. srce.hr This often involves initial in vitro and computational studies. srce.hr Furthermore, there is a need for transparent reporting of all preclinical research outcomes, including negative results, to avoid unnecessary duplication of experiments. srce.hrnih.gov
Researchers are continuously working to refine animal models to better reflect complex human psychiatric disorders. nih.gov This includes developing more sophisticated behavioral tests and using techniques that can assess the cognitive effects of drugs. massgeneralbrigham.orgnih.gov The ultimate goal is to improve the translational relevance of preclinical research, ensuring that findings from animal studies are more predictive of outcomes in humans. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| [3H]flumazenil |
| Diazepam |
| Clonazepam |
| Oxycodone |
| Methadone |
| Riluzole |
| α5IA |
| RG1662 |
| L-655708 |
| Trimetozine |
| S44819 |
Q & A
Q. What are the established synthetic pathways for Desoxochlordiazepoxide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
- Step 1 : Begin with a retrosynthetic analysis to identify feasible precursors and intermediates. Use established benzodiazepine synthesis frameworks as a baseline .
- Step 2 : Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using fractional factorial design to maximize yield .
- Step 3 : Purify via column chromatography or recrystallization, monitoring purity via HPLC with UV detection (λ = 254 nm) .
- Key Consideration : Document all experimental variables (e.g., stirring rate, inert gas environment) to ensure reproducibility .
Q. What analytical techniques are recommended for characterizing this compound's physicochemical properties?
Methodological Answer:
- Spectroscopy : Use H/C NMR for structural elucidation and FT-IR for functional group verification .
- Chromatography : Validate purity (>98%) via reverse-phase HPLC with a C18 column and acetonitrile/water gradient .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine melting point and polymorphic stability .
- Data Reporting : Include spectral peaks, retention times, and crystallographic data in supplementary materials .
Q. How should researchers design in vitro assays to assess this compound's pharmacological activity?
Methodological Answer:
- Cell Lines : Select receptor-specific models (e.g., GABA_A-transfected HEK293 cells) for target validation .
- Dose-Response Curves : Use 8–10 concentration points in triplicate, normalized to vehicle controls .
- Controls : Include positive (e.g., diazepam) and negative controls to validate assay sensitivity .
- Statistical Baseline : Calculate EC/IC values using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Methodological Answer:
- Hypothesis Testing : Evaluate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma concentrations .
- Data Reconciliation : Apply Benjamini-Hochberg correction to adjust for false discovery rates in multi-endpoint studies .
- Mechanistic Studies : Use knockout animal models to isolate target-specific effects versus off-target interactions .
- Meta-Analysis : Follow PRISMA guidelines to systematically review preclinical and clinical datasets for confounding variables .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Model Selection : Compare sigmoidal (Hill equation) vs. nonparametric models using Akaike Information Criterion (AIC) .
- Outlier Handling : Apply Grubbs' test to identify and exclude anomalous data points .
- Power Analysis : Predefine sample sizes using pilot data to ensure ≥80% statistical power .
- Visualization : Plot dose-response curves with 95% confidence intervals using tools like R or Python (matplotlib) .
Q. What strategies optimize this compound's stability under various storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, with periodic HPLC analysis of degradation products .
- Peroxide Monitoring : For solutions in ethers or ketones, use quantitative peroxide test strips and discard if >50 ppm .
- Lyophilization : Assess freeze-dried formulations for hygroscopicity and reconstitution efficiency .
- Data Documentation : Label all containers with dates of receipt, opening, and testing per EH&S guidelines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
